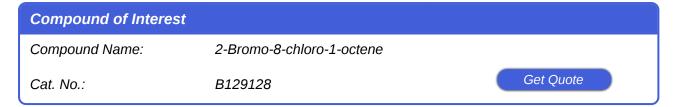


A Comprehensive Review of Dihalogenated Organic Compounds: Synthesis, Biological Activity, and Applications

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dihalogenated organic compounds, molecules bearing two halogen atoms, represent a fundamentally important class of structures in organic chemistry. Their unique physicochemical properties, conferred by the presence of halogens, make them indispensable building blocks in the synthesis of complex molecules, versatile intermediates in numerous chemical transformations, and crucial components in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and applications of dihalogenated organic compounds, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes.

Synthesis of Dihalogenated Organic Compounds

The introduction of two halogen atoms onto an organic scaffold can be achieved through a variety of synthetic methodologies. The choice of method depends on the desired regiochemistry (vicinal, geminal, or isolated dihalides), stereochemistry, and the nature of the starting material.

Dihalogenation of Alkenes and Alkynes



A primary route to vicinal dihalides is the electrophilic addition of halogens (Cl₂, Br₂, I₂) to alkenes. This reaction typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. Similarly, alkynes can undergo dihalogenation to yield tetrahaloalkanes.[1]

Recent advancements have focused on developing more sustainable and selective methods. Visible-light-mediated dihalogenation of unsaturated C-C bonds using dual-functional group transfer reagents offers a safer alternative to using toxic elemental halogens.[2] Electrochemical methods also provide a green and efficient approach for the dihalogenation of alkenes and alkynes, often with high chemo- and regioselectivity.[3][4]

Synthesis from Carbonyl Compounds and Alcohols

Geminal dihalides are commonly synthesized from carbonyl compounds. For instance, aldehydes and ketones can be converted to geminal dichlorides using reagents like phosphorus pentachloride (PCl₅).[5]

Halogenation of C-H Bonds

Direct C-H bond halogenation is an atom-economical approach to introduce halogens. Recent strategies have employed directing groups to achieve high regioselectivity in the dihalogenation of aromatic and heteroaromatic systems.[6]

Synthesis of Halogenated Heterocycles

Dihalogenated heterocycles are of significant interest in medicinal chemistry. Their synthesis often involves multi-step sequences, including cyclization and subsequent halogenation reactions. For example, 2,4,6-trihalogenopyrido[2,3-d]pyrimidines can be synthesized and then selectively functionalized via Suzuki-Miyaura coupling reactions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Synthesis of a Dihalogenated Benzamide Derivative



Synthesis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide[5]

- Reaction Setup: A mixture of 2,4-dichlorobenzoyl chloride (0.01 mol) and 2-aminothiazole (0.01 mol) is refluxed in acetone (50 ml) for 1.5 hours.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into acidified cold water. The resulting solid precipitate is collected by filtration and washed with cold acetone.
- Crystallization: Single crystals suitable for X-ray analysis can be obtained by recrystallization
 of the solid from ethyl acetate.
- Characterization: The structure of the final product is confirmed by 1H NMR, 13C NMR, IR, and mass spectrometry.[8][9][10][11]

Protocol 2: Total Synthesis of a Dihalogenated Natural Product

Synthesis of (+)-Halomon[2][12][13]

The total synthesis of the polyhalogenated monoterpene (+)-halomon has been a significant achievement in natural product synthesis, showcasing strategies for stereoselective halogenation. A key step in several synthetic routes involves the chemo-, regio-, and enantioselective dihalogenation of a myrcene-derived precursor.[14]

- Key Dihalogenation Step: The synthesis often employs a catalytic, enantioselective bromochlorination of an allylic alcohol intermediate. This reaction utilizes a chiral catalyst to control the stereochemistry of the newly formed carbon-halogen bonds.
- Subsequent Transformations: Following the dihalogenation, a series of functional group manipulations, including deoxygenation and further halogenations, are carried out to complete the synthesis of the natural product.[12]
- Detailed procedures and characterization data are typically provided in the supplementary information of the primary research articles.[2][13]



Quantitative Data on Dihalogenated Organic Compounds

Quantitative data is essential for comparing the efficacy of different synthetic methods and the biological activity of various dihalogenated compounds.

Table 1: Synthesis of Dihalogenated Pyridines via

Suzuki-Miyaura Coupling

Entry	Aryl Halide	Boronic Acid/Est er	Catalyst	Base	Solvent	Yield (%)	Referen ce
1	2,6- Dibromo pyridine	Phenylbo ronic acid	Pd(PPh₃)	K₂CO₃	Toluene/ H ₂ O	85	[15]
2	2,4- Dichlorop yrimidine	4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂	CS2CO3	Dioxane	92	[1]
3	2,6- Dichlorop yridine	Thiophen e-2- boronic acid	XPhos Pd G2	КзРО4	2-Butanol	78	[7]

Table 2: Biological Activity of Dihalogenated Kinase Inhibitors



Compound	Target Kinase	IC50 (nM)	Reference
Dihalophenyl- containing inhibitor 1	MEK1	50	[14]
Dihalophenyl- containing inhibitor 2	CK2	7	[16]
Dihalogenated Indeno[1,2-b]indole	CK2	110	[16]
M4K1046	ALK5	63	[17]

Table 3: Antimicrobial Activity of Dihalogenated Phenols

Compound	Microorganism	MIC (μg/mL)	Reference
2,4-Dichlorophenol	Staphylococcus aureus	12.5	[18]
2,4,6-Trichlorophenol	Escherichia coli	25	[18]
2,4,6-Triiodophenol	Staphylococcus aureus	5	[18]

Table 4: Physicochemical Properties of Dihalogenated Flame Retardants



Compound	Molecular Weight (g/mol)	Water Solubility (mg/L)	log K₀w	Vapor Pressure (Pa)	Reference
Decabromodi phenyl ether (decaBDE)	959.17	<0.1	~9.97	4.6 x 10 ⁻⁶	[19][20][21] [22]
Tetrabromobi sphenol A (TBBPA)	543.87	0.83	5.9	5.5 x 10 ⁻⁶	[19][20][21] [22]
Hexabromocy clododecane (HBCD)	641.7	0.004	5.62	6.4 x 10 ⁻⁵	[19][20][21] [22]

Biological Activities and Signaling Pathways

Dihalogenated organic compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

Many dihalogenated compounds have shown potent anticancer activity. For example, compounds containing a 2,4-dihalophenyl moiety are significant in the development of protein kinase inhibitors, which are key targets in cancer therapy due to their role in cell signaling pathways.[14] The halogen atoms in these inhibitors can form halogen bonds with the protein target, contributing to their binding affinity and specificity.[2]

Antimicrobial Activity

Dihalogenated phenols and other related structures have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[18] For instance, 2,4,6-triiodophenol has been shown to be a potent inhibitor of Staphylococcus aureus biofilms.[18] The mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes.

Enzyme Inhibition







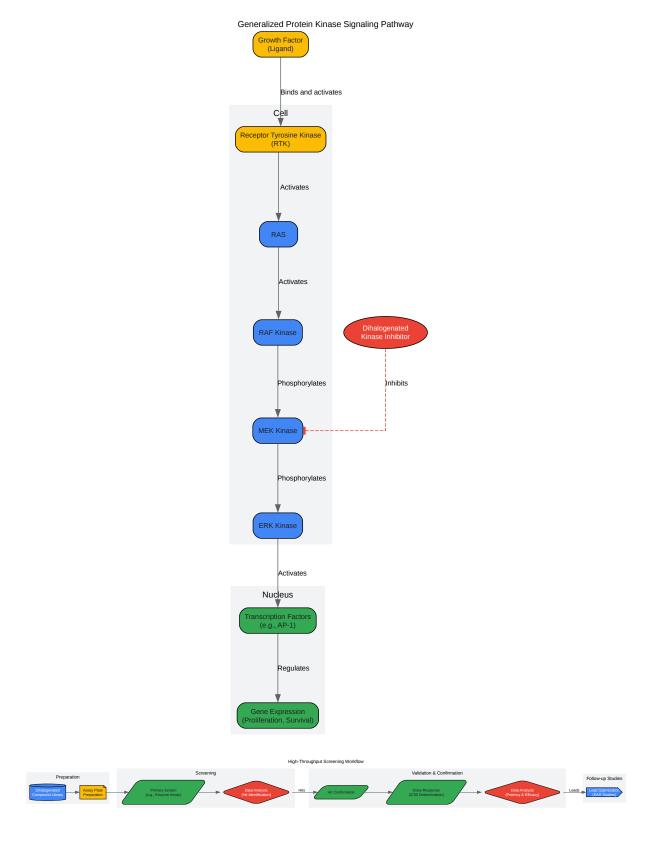
Dihalogenated compounds can act as inhibitors of various enzymes. For example, fluorinated analogues of haloalkane dehalogenase substrates have been designed as noncovalent inhibitors of this enzyme class.[23] The study of enzyme inhibition by dihalogenated compounds provides valuable insights into enzyme mechanisms and can guide the design of more potent and selective inhibitors.

Signaling Pathways

Dihalogenated compounds can modulate various signaling pathways involved in disease pathogenesis. For instance, some natural and synthetic dihalogenated compounds have been shown to possess anti-inflammatory properties by targeting pathways such as the PI3K/AKT and MAPK/NF-kB signaling cascades.[22]

Below is a diagram illustrating a generalized protein kinase signaling pathway that can be targeted by dihalogenated inhibitors.





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